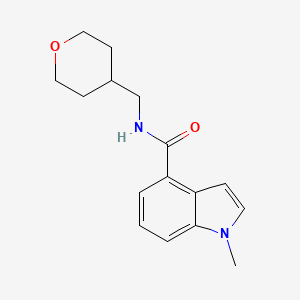![molecular formula C21H22ClN3O4 B11000738 1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000738.png)
1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X for brevity, belongs to the class of pyrrolidine derivatives Its structure combines a pyrrolidine ring with a substituted phenyl group and a carbonyl amide functionality
Preparation Methods
Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the reaction of 3-chlorobenzaldehyde with an amine, followed by cyclization to form the pyrrolidine ring. The carbonyl amide group is introduced through appropriate coupling reactions. Detailed reaction conditions and reagents are available in the literature .
Industrial Production: While Compound X is not yet produced on an industrial scale, research efforts are ongoing to optimize its synthesis for large-scale applications.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various chemical reactions:
Oxidation: It is susceptible to oxidation under certain conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Appropriate nucleophiles (e.g., alkoxides, amines).
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group yields the corresponding alcohol, while substitution reactions lead to various derivatives.
Scientific Research Applications
Compound X has diverse applications:
Medicine: It exhibits potential as an antiviral or anticancer agent due to its unique structure.
Chemical Biology: Researchers explore its interactions with cellular targets.
Industry: It could serve as a building block for novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Compound X shares structural features with other pyrrolidine-based compounds, but its specific combination of substituents sets it apart. Similar compounds include:
Compound Y: A related pyrrolidine derivative with a different phenyl substitution pattern.
Compound Z: Another pyrrolidine-based compound explored for its biological activity.
Properties
Molecular Formula |
C21H22ClN3O4 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-[2-[(2-methoxybenzoyl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O4/c1-29-18-8-3-2-7-17(18)21(28)24-10-9-23-20(27)14-11-19(26)25(13-14)16-6-4-5-15(22)12-16/h2-8,12,14H,9-11,13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
QNPSOIWIPRTYLV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11000655.png)
![2-methyl-5-oxo-N-(3-pyridylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11000659.png)
![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B11000661.png)

![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B11000667.png)
![Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11000684.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11000691.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000695.png)

![1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B11000711.png)
![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11000733.png)

![N-{3-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B11000750.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11000758.png)
